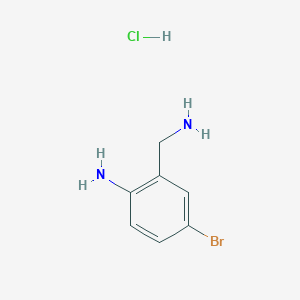

2-(Aminomethyl)-4-bromoaniline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Aminomethyl)-4-bromoaniline hydrochloride is an organic compound that features both an amine and a bromine substituent on an aniline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-bromoaniline hydrochloride typically involves the bromination of aniline derivatives followed by the introduction of an aminomethyl group. One common method is the bromination of 4-bromoaniline, followed by a reaction with formaldehyde and ammonium chloride to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The subsequent aminomethylation can be achieved using formaldehyde and ammonium chloride under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(Aminomethyl)-4-bromoaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-(Aminomethyl)aniline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: 2-(Aminomethyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

- 2-(Aminomethyl)-4-bromoaniline hydrochloride serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its reactivity is enhanced due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions.

2. Biochemical Studies

- The compound is utilized in enzyme interaction studies, acting as a substrate in biochemical assays. Its ability to undergo nucleophilic substitution makes it a valuable tool for investigating enzyme mechanisms and kinetics.

3. Medicinal Chemistry

- Research indicates potential applications in developing antitumor and antiviral agents. Derivatives of this compound have shown inhibitory effects on specific kinases involved in cancer proliferation, particularly MEK inhibitors .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains, as shown in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings suggest that the halogen substituents significantly enhance its bioactivity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies

1. Inhibition of Dual Specificity Kinases

- A study demonstrated that derivatives of this compound inhibited dual specificity kinases implicated in cancer cell proliferation. This inhibition led to a reversal of transformed phenotypes in specific cell lines, indicating therapeutic potential.

2. Antimicrobial Efficacy

- In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of halogen substitutions in enhancing bioactivity against resistant strains.

作用機序

The mechanism of action of 2-(Aminomethyl)-4-bromoaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

2-(Aminomethyl)aniline: Lacks the bromine substituent, resulting in different reactivity and applications.

4-Bromoaniline: Lacks the aminomethyl group, limiting its use in certain synthetic applications.

2-(Aminomethyl)-4-chloroaniline: Similar structure but with a chlorine substituent instead of bromine, leading to different chemical properties.

Uniqueness

2-(Aminomethyl)-4-bromoaniline hydrochloride is unique due to the presence of both the aminomethyl and bromine substituents, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

生物活性

Overview

2-(Aminomethyl)-4-bromoaniline hydrochloride is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of bromoaniline and features an amine functional group that may influence its reactivity and biological interactions.

- Molecular Formula : C7H11BrCl2N2

- Molecular Weight : 273.99 g/mol

- CAS Number : 1004997-73-2

- Solubility : Soluble in water with a solubility of approximately 0.0553 mg/ml.

- Log P (octanol-water partition coefficient) : Approximately 1.91, indicating moderate hydrophobicity which can affect its bioavailability.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. In vitro assays have demonstrated that derivatives of bromoaniline exhibit significant antiproliferative activity against various cancer cell lines.

The compound has been noted for its ability to inhibit cell proliferation in a dose-dependent manner, suggesting it may interfere with cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Tumor Growth : The compound has shown to reduce the viability of cancer cells without inducing apoptosis, indicating a possible cell cycle arrest mechanism.

- Impact on Inflammatory Cytokines : Studies suggest that this compound may modulate inflammatory responses by altering cytokine levels, which can be critical in cancer progression and metastasis .

Case Studies

- Glioblastoma Research : In a study focusing on glioblastoma, related compounds were tested for their effects on cell viability and inflammatory markers. The results indicated that these compounds could significantly impair the malignant phenotype of glioblastoma cells, suggesting potential therapeutic applications in aggressive brain tumors .

- Antiparasitic Activity : Research involving derivatives of bromoaniline has also highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria. These studies reported substantial inhibition rates at low concentrations, showcasing the versatility of bromoaniline derivatives in treating various diseases .

Toxicological Considerations

While investigating the biological activity, it is essential to consider the safety profile of this compound:

- Cytotoxicity : Preliminary toxicity assessments indicate that while the compound exhibits significant biological activity, it may also present cytotoxic effects at higher concentrations.

- Regulatory Status : As with many novel compounds, further studies are necessary to establish comprehensive safety profiles and regulatory compliance for potential therapeutic use.

特性

IUPAC Name |

2-(aminomethyl)-4-bromoaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3H,4,9-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBOMTZPTSKDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004997-73-2 |

Source

|

| Record name | Benzenemethanamine, 2-amino-5-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004997-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。